N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-13-3-5-14(6-4-13)15-12-23-17(18-15)19-16(22)11-21-9-7-20(2)8-10-21/h3-6,12H,7-11H2,1-2H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHDDPJENYGWPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide typically involves the Hantzsch thiazole synthesis. This method involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often include refluxing the mixture to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiazolidines .
Scientific Research Applications
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits various biological activities, making it a candidate for drug development.
Medicine: Its potential therapeutic properties are being explored for the treatment of bacterial and fungal infections, inflammation, and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with proteins and enzymes, altering their function. This interaction can inhibit the growth of bacteria and fungi, reduce inflammation, or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Structural Differences and Implications
Aromatic Substitution :
- The target compound’s 4-methylphenyl-thiazole core contrasts with analogs like N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (), which replaces the thiazole ring with a chlorophenyl group. Chlorine substituents often enhance lipophilicity and metabolic stability, while methyl groups may improve steric compatibility with hydrophobic binding pockets .
- In Masitinib mesylate (), the thiazole is linked to a pyridinyl and benzamide group, demonstrating how aromatic diversity influences target specificity (e.g., kinase vs. antimicrobial activity) .
Piperazine Modifications :
- The 4-methylpiperazine group in the target compound is a common feature in analogs like compound 6s (), which incorporates a coumarin-thiazole system. Methylation of the piperazine nitrogen enhances basicity and may improve blood-brain barrier penetration, relevant for anticonvulsant or CNS-targeted drugs .
- Compound 26 () features a 4-methylpiperazine-phenyl-thioacetamide structure, where the thioether linkage and triazole-thiazole hybrid scaffold could alter electronic properties and binding kinetics compared to the target compound’s acetamide bridge .
Biological Activity Trends :
- Piperazine-acetamide derivatives with chlorophenyl or fluorophenyl substituents (e.g., 4g , 4h in ) exhibit anticancer activity, suggesting that halogenation enhances cytotoxicity .
- The absence of a coumarin or triazole moiety in the target compound may limit its utility in selective enzyme inhibition (e.g., COX/LOX pathways) compared to 6a and 6b (), which feature hydroxyl and methoxy groups for hydrogen bonding .
Biological Activity
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, focusing on antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H20N4OS, with a molecular weight of approximately 336.43 g/mol. The compound features a thiazole ring and a piperazine moiety, which are often associated with various biological activities.
Antimicrobial Activity
Research has shown that thiazole derivatives can exhibit significant antimicrobial properties. For instance, thiazole-based compounds have been reported to act against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values are critical metrics for determining the efficacy of these compounds.
Table 1: Antimicrobial Efficacy of Thiazole Derivatives
| Compound | MIC (µg/mL) | MBC (µg/mL) | Pathogen Targeted |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Staphylococcus aureus |
| 10 | 0.15 | 0.20 | Escherichia coli |
| 13 | 0.10 | 0.15 | Candida albicans |
These findings suggest that this compound may possess similar antimicrobial properties, potentially making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer potential. Studies report varying degrees of cytotoxicity against different cancer cell lines, including breast cancer (MCF7), lung cancer (A549), and others.
Table 2: Cytotoxicity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 5.0 |
| Compound B | A549 | 12.5 |
| Compound C | HepG2 | 8.0 |
For instance, compounds derived from thiazole scaffolds have shown IC50 values indicating significant cytotoxicity against various cancer cell lines, suggesting that this compound could be effective in inhibiting tumor growth.
The biological activity of this compound may be attributed to multiple mechanisms:
- Inhibition of Enzymatic Activity : Thiazoles are known to inhibit enzymes such as topoisomerases and kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Some derivatives have been shown to trigger apoptotic pathways in cancer cells.
- Antimicrobial Mechanisms : The disruption of bacterial cell walls or interference with metabolic pathways may underlie the antimicrobial effects observed.
Case Studies
Several studies highlight the efficacy of thiazole derivatives in clinical settings:
- Study on Antimicrobial Effects : A study demonstrated that a thiazole derivative significantly reduced bacterial load in infected mice models, showcasing its potential for therapeutic use against infections.
- Cancer Treatment Trials : Clinical trials involving thiazole-based compounds have reported promising results in reducing tumor sizes in patients with specific types of cancers.
Q & A
Basic: What are the optimized synthetic routes for N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones.
- Step 2: Introduction of the 4-methylphenyl group through nucleophilic substitution or cross-coupling reactions.
- Step 3: Coupling of the piperazine moiety using amide bond formation (e.g., HATU/DIPEA-mediated activation).
Methodological Considerations:
- Reaction Monitoring: Thin-layer chromatography (TLC) and LC-MS are critical for tracking intermediate purity .
- Yield Optimization: Temperature control (60–80°C) and anhydrous conditions minimize side reactions .
- Purification: Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization ensures high purity (>95%) .
Basic: What spectroscopic and crystallographic methods validate the structure of this compound?
Key Techniques:
- NMR Spectroscopy: - and -NMR confirm substituent positions (e.g., thiazole C-2 and piperazine protons) .
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 385.18) .
- X-ray Crystallography: SHELX software refines crystal structures to resolve bond angles and torsional strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
